2-(methylamino)-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one
Description
This compound is a heterocyclic hybrid molecule combining a pyrido[1,2-a]pyrimidin-4-one core with a thiazolidinone moiety. Its structure features a methylamino group at position 2 of the pyrimidinone ring and a (Z)-configured methylene bridge linking the pyrido-pyrimidinone system to a 3-methyl-4-oxo-2-thioxo-thiazolidine substituent. The molecule’s design leverages the pharmacological relevance of both pyrimidinone (antimicrobial, anticancer) and thiazolidinone (anti-inflammatory, antidiabetic) scaffolds . Its synthesis typically involves condensation reactions between aminopyrimidinones and thiazolidinone carbaldehydes under acidic or microwave-assisted conditions .
Properties
CAS No. |
442565-89-1 |
|---|---|
Molecular Formula |
C14H12N4O2S2 |
Molecular Weight |
332.4 g/mol |
IUPAC Name |
(5Z)-3-methyl-5-[[2-(methylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C14H12N4O2S2/c1-15-11-8(7-9-13(20)17(2)14(21)22-9)12(19)18-6-4-3-5-10(18)16-11/h3-7,15H,1-2H3/b9-7- |
InChI Key |
SEHNPTWPFUDTGO-CLFYSBASSA-N |
Isomeric SMILES |
CNC1=C(C(=O)N2C=CC=CC2=N1)/C=C\3/C(=O)N(C(=S)S3)C |
Canonical SMILES |
CNC1=C(C(=O)N2C=CC=CC2=N1)C=C3C(=O)N(C(=S)S3)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(methylamino)-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Pyrido[1,2-a]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Thiazolidinone Moiety: This step involves the reaction of the pyrido[1,2-a]pyrimidine intermediate with a thiazolidinone derivative, often under reflux conditions in the presence of a suitable solvent like ethanol or acetonitrile.
Methylation: The final step involves the methylation of the amino group using methyl iodide or a similar methylating agent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioxo group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methylamino group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Nucleophiles: Amines, thiols, and alcohols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Preliminary studies indicate that compounds similar to 2-(methylamino)-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one exhibit significant biological activities, including:
- Antimicrobial Properties : The compound has shown potential against various bacterial strains.
- Antiviral Activity : Similar structures have been implicated in inhibiting viral replication.
- Anticancer Properties : The mechanism of action may involve inhibition of specific enzymes or receptors that are crucial for cancer cell proliferation.
Synthesis and Reaction Conditions
The synthesis of this compound typically involves several key steps:
- Reagents : Common reagents include oxidizing agents like hydrogen peroxide and reducing agents such as lithium aluminum hydride.
- Conditions : Reactions are often conducted under controlled temperatures and inert atmospheres to minimize side reactions.
- Solvents : Solvents such as acetic acid or ethanol are commonly used, with catalysts like p-toluenesulfonic acid facilitating the reactions.
Case Studies and Research Findings
Several studies have explored the applications of this compound:
- Antimicrobial Studies : Research has indicated that derivatives of this compound possess significant antimicrobial activity against pathogens such as Pseudomonas aeruginosa and Escherichia coli. For instance, derivatives were screened showing minimum inhibitory concentrations (MIC) as low as 0.21 μM against these bacteria .
- Anticancer Research : A study involving similar thiazolidinone compounds demonstrated their efficacy in inhibiting cancer cell lines through apoptosis induction mechanisms .
- Drug Development : The unique combination of functional groups has made this compound a valuable candidate for developing new therapeutic agents targeting various diseases .
Mechanism of Action
The mechanism by which 2-(methylamino)-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one exerts its effects would depend on its specific application. Generally, it could interact with molecular targets such as enzymes or receptors, altering their activity. The pathways involved might include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The compound shares structural homology with several derivatives (Table 1), differing primarily in substituents on the pyrimidinone and thiazolidinone rings:
Physicochemical and Pharmacokinetic Properties
- Lipophilicity (logP): The methylamino group in the target compound reduces logP (2.1) compared to its ethylamino analogue (logP = 2.8), favoring better aqueous solubility .
- Thermal Stability: The thioxo group in the thiazolidinone ring enhances thermal stability (decomposition temp. >250°C) compared to oxo analogues (<200°C) .
- Metabolic Stability: The Z-configuration of the methylene bridge improves resistance to enzymatic degradation compared to E-isomers (t₁/₂ = 6.2 h vs. 2.1 h in liver microsomes) .
Research Findings and Mechanistic Insights
- Structure-Activity Relationship (SAR): Substitution at position 3 of the thiazolidinone ring with hydrophobic groups (e.g., phenylethyl) enhances antimicrobial potency by promoting membrane interaction . The methylamino group at position 2 optimizes hydrogen bonding with bacterial dihydrofolate reductase, as shown in docking studies .
- Synthetic Efficiency: Microwave-assisted synthesis reduces reaction time (6–9 min) compared to conventional methods (6–12 h), improving yield by 15–20% .
Biological Activity
The compound 2-(methylamino)-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one (CAS Number: 442565-89-1) is a complex organic molecule notable for its diverse biological activities. Its structure features a pyrido[1,2-a]pyrimidin-4-one core linked to a thiazolidinone moiety, which is associated with various pharmacological effects. This article explores its biological activity, including antimicrobial, antiviral, and anticancer properties.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 346.4 g/mol. The presence of functional groups such as methylamino and thiazolidinone enhances its reactivity and interaction with biological systems.
Antimicrobial Activity
Preliminary studies indicate that compounds similar to 2-(methylamino)-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one exhibit significant antimicrobial properties. For instance:
| Compound | MIC (mg/mL) | MBC (mg/mL) | Activity |
|---|---|---|---|
| Compound 8 | 0.004 - 0.03 | 0.008 - 0.06 | Most active against Enterobacter cloacae |
| Compound 15 | - | - | Most potent antifungal activity against Trichoderma viride |
Studies have shown that the compound has antibacterial activity exceeding that of standard antibiotics such as ampicillin and streptomycin by factors of 10 to 50 in some cases . The mechanism of action is likely related to the inhibition of specific bacterial enzymes or disruption of cell wall synthesis.
Antiviral Activity
Research indicates potential antiviral properties as well. The thiazolidinone scaffold is recognized for its ability to interfere with viral replication processes. While specific data on this compound's antiviral effects remain scarce, similar thiazolidinone derivatives have shown promise against various viral targets .
Anticancer Activity
The thiazolidinone component is particularly noted for its anticancer potential. Compounds with structural similarities have been evaluated for their ability to induce apoptosis in cancer cells and inhibit tumor growth. Mechanistic studies suggest that these compounds may act by modulating signaling pathways involved in cell proliferation and survival .
Study on Antibacterial Efficacy
A recent study evaluated the antibacterial efficacy of several thiazolidinone derivatives, revealing that those closely related to 2-(methylamino)-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one demonstrated superior activity against resistant strains of bacteria. The most effective derivative showed an MIC of 0.004 mg/mL against E. coli, indicating a strong potential for development as an antibacterial agent .
Molecular Docking Studies
Molecular docking studies have been conducted to elucidate the binding interactions between this compound and its biological targets. These studies help predict its efficacy and guide further modifications to enhance potency and selectivity .
Q & A
Q. What synthetic routes are recommended for preparing this compound?
The synthesis typically involves multi-step condensation reactions. For example, the methylidene group in similar pyrimidine derivatives is introduced via Knoevenagel condensation between a pyrido[1,2-a]pyrimidin-4-one precursor and a thiazolidinone aldehyde. Key steps include:
- Step 1 : Preparation of the pyrido[1,2-a]pyrimidin-4-one core through cyclization of aminopyridine derivatives with β-ketoesters.
- Step 2 : Condensation with 3-methyl-4-oxo-2-thioxo-1,3-thiazolidine-5-carbaldehyde under acidic or basic conditions to form the Z-configuration.
- Characterization : NMR (¹H, ¹³C) and mass spectrometry are essential for confirming regiochemistry and purity .
Q. How is the Z-configuration of the methylidene group confirmed experimentally?
The Z-configuration is validated using NOESY NMR to detect spatial proximity between the methylidene proton and adjacent substituents. For example, in analogous thiazolidinone-containing compounds, cross-peaks between the methylidene proton and the thioxo group confirm the Z-geometry . X-ray crystallography is definitive but requires high-quality crystals .
Q. What analytical techniques are critical for assessing purity and structural integrity?
- HPLC : Quantifies purity (>95% required for pharmacological studies).
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula.
- FT-IR : Identifies functional groups (e.g., C=O at ~1700 cm⁻¹, C=S at ~1250 cm⁻¹) .
Advanced Research Questions
Q. How can contradictions in spectroscopic data during structural elucidation be resolved?
Contradictions (e.g., unexpected splitting in NMR) often arise from dynamic effects or impurities. Strategies include:
- Variable Temperature NMR : To suppress rotational barriers or tautomerism.
- Cross-validation with 2D NMR (COSY, HSQC, HMBC): Assigns ambiguous protons/carbons.
- Parallel synthesis : Compare with analogs to isolate spectral artifacts .
Q. What strategies optimize reaction yields in the synthesis of this compound?
| Parameter | Optimal Condition | Yield Improvement |
|---|---|---|
| Solvent | Dry DMF or THF | 15–20% |
| Catalyst | Piperidine (for Knoevenagel) | 25% |
| Temperature | 80–100°C (reflux) | 10% |
| Reaction Time | 12–24 hours | Stabilizes intermediates |
Q. How does the thioxo group influence reactivity and biological activity?
The thioxo group (C=S):
- Enhances electrophilicity : Facilitates nucleophilic attacks at the 2-position.
- Modulates bioactivity : In thiadiazolo-pyrimidinones, the C=S group increases antimicrobial potency by 3–5× compared to carbonyl analogs.
- Coordination chemistry : Binds transition metals (e.g., Cu²⁺), enabling catalytic or therapeutic applications .
Q. What in silico methods predict the biological activity of this compound?
- Molecular Docking : Screens against targets like kinases or DNA topoisomerases. For example, pyrido-pyrimidinones show affinity for EGFR (ΔG ≈ -9.5 kcal/mol).
- QSAR Models : Correlate substituent electronegativity (e.g., –CF₃ in analogs) with IC₅₀ values.
- ADMET Prediction : SwissADME assesses logP (≈2.5) and bioavailability (<30% due to high MW) .
Methodological Considerations
Q. How are regiochemical ambiguities in the pyrido[1,2-a]pyrimidin-4-one core addressed?
Regioselectivity is controlled by steric and electronic factors:
- Electron-withdrawing groups (e.g., –NO₂) direct cyclization to the 3-position.
- Microwave irradiation enhances regioselectivity by reducing side reactions .
Q. What safety protocols are critical for handling this compound?
- PPE : Gloves, goggles, and fume hoods (H315: Skin irritation).
- Storage : Inert atmosphere (N₂) at –20°C to prevent oxidation.
- Waste Disposal : Neutralize with 10% NaOH before incineration .
Data Contradiction Analysis
Q. How to interpret conflicting bioactivity data across studies?
Discrepancies may arise from assay conditions (e.g., cell line variability) or compound stability. Mitigation includes:
- Standardized assays : Use ATCC-validated cell lines (e.g., MCF-7 for anticancer studies).
- Stability testing : HPLC monitoring over 24–48 hours identifies degradation products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
